molecular formula C5H8N4O B12070160 N'-amino-2-cyano-3-oxobutanimidamide CAS No. 58955-41-2

N'-amino-2-cyano-3-oxobutanimidamide

Cat. No.: B12070160
CAS No.: 58955-41-2
M. Wt: 140.14 g/mol
InChI Key: OOBGIDNQNYHGPN-UHFFFAOYSA-N
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Description

N’-amino-2-cyano-3-oxobutanimidamide is a chemical compound with a unique structure that includes an amino group, a cyano group, and an oxo group attached to a butanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-2-cyano-3-oxobutanimidamide typically involves multi-step organic reactions. One common method starts with the reaction of cyanoacetic acid with hydrazine to form cyanoacetohydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-amino-2-cyano-3-oxobutanimidamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-amino-2-cyano-3-oxobutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-amino-2-cyano-3-oxobutanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-amino-2-cyano-3-oxobutanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and oxo groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The amino group can participate in nucleophilic attacks, altering the structure and function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-oxobutanimidohydrazide
  • N’-amino-2-cyano-3-oxobutanamide
  • 2-cyano-3-oxobutanimidamide

Uniqueness

N’-amino-2-cyano-3-oxobutanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it valuable for targeted applications in research and industry.

Properties

CAS No.

58955-41-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N'-amino-2-cyano-3-oxobutanimidamide

InChI

InChI=1S/C5H8N4O/c1-3(10)4(2-6)5(7)9-8/h4H,8H2,1H3,(H2,7,9)

InChI Key

OOBGIDNQNYHGPN-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C(C#N)/C(=N/N)/N

Canonical SMILES

CC(=O)C(C#N)C(=NN)N

Origin of Product

United States

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